molecular formula C5H8ClN3O3 B12571362 Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate CAS No. 367965-97-7

Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate

Cat. No.: B12571362
CAS No.: 367965-97-7
M. Wt: 193.59 g/mol
InChI Key: BWQZQRDVPZJLCH-UHFFFAOYSA-N
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Description

Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate is a chemical compound with a unique structure that includes a diazene group, a carbamoyl group, and a chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate typically involves the reaction of methyl diazocarboxylate with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloroethyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of diazene-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate involves its interaction with molecular targets in cells. The diazene group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethyl group can also participate in alkylation reactions, modifying proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(2-bromoethyl)carbamoyl]diazene-1-carboxylate
  • Methyl [(2-iodoethyl)carbamoyl]diazene-1-carboxylate
  • Methyl [(2-fluoroethyl)carbamoyl]diazene-1-carboxylate

Uniqueness

Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and biological activity

Biological Activity

Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate, also known as VNP40101M, is a compound that has garnered attention in the field of cancer therapeutics due to its unique mechanism of action and biological activity. This article presents a detailed examination of its biological properties, focusing on its antitumor efficacy, metabolic pathways, and cytotoxic mechanisms.

Overview of Biological Activity

VNP40101M is classified as a sulfonylhydrazine prodrug that exhibits broad-spectrum antitumor activity. Upon activation, it generates reactive species that can alkylate DNA and inhibit DNA repair mechanisms. This section will explore the mechanisms by which VNP40101M exerts its biological effects.

  • Alkylation of DNA : The primary mechanism of action involves the alkylation of the O(6)-position of guanine residues in DNA. This alkylation leads to the formation of DNA interstrand cross-links, which are critical for its cytotoxic effects .
  • Inhibition of DNA Repair : The compound also generates methyl isocyanate, which inhibits O(6)-alkylguanine-DNA alkyltransferase (AGT), an enzyme responsible for repairing alkylated DNA. The inhibition of AGT enhances the accumulation of DNA damage, contributing to the antitumor activity of VNP40101M .
  • Cytotoxicity in Cancer Cells : Studies have demonstrated that VNP40101M exhibits greater cytotoxicity against AGT-expressing cells compared to other chloroethylating agents. This suggests a synergistic effect between the carbamoylating and chloroethylating activities in inducing cell death .

Metabolic Activation

The biological effectiveness of VNP40101M is largely attributed to its metabolic activation in vivo. Research indicates that the compound undergoes oxidative metabolism to yield active metabolites that retain biological activity:

  • Metabolic Pathways : In rat liver microsomes, VNP40101M is metabolized to produce chloroacetaldehyde and substituted urea compounds. These metabolites are implicated in its mutagenic and cytotoxic properties .
  • Stability and Activation : The stability of methylcarbamoyl triazene derivatives like VNP40101M allows for effective metabolic activation, which is essential for their therapeutic effects in cancer treatment .

Antitumor Efficacy

A series of studies have evaluated the antitumor efficacy of VNP40101M in various cancer models:

  • In Vivo Studies : In murine models, VNP40101M has shown significant tumor regression rates compared to control groups. The compound's ability to induce DNA damage while simultaneously inhibiting repair pathways has been highlighted as a key factor in its effectiveness against tumors .
  • Combination Therapies : Combination treatments involving VNP40101M and other chemotherapeutic agents have demonstrated enhanced efficacy, suggesting potential for use in multi-drug regimens .

Comparative Analysis with Other Agents

A comparative analysis with other chloroethylating agents reveals that VNP40101M possesses superior activity due to its dual mechanism involving both alkylation and carbamoylation:

CompoundMechanismCytotoxicity (IC50)Notes
VNP40101MAlkylation + Carbamoylation5 µMEnhanced activity against AGT-expressing cells
90CE (Control)Alkylation only15 µMLacks carbamoylating activity
CMMAlkylation10 µMMetabolically activated

Properties

CAS No.

367965-97-7

Molecular Formula

C5H8ClN3O3

Molecular Weight

193.59 g/mol

IUPAC Name

methyl N-(2-chloroethylcarbamoylimino)carbamate

InChI

InChI=1S/C5H8ClN3O3/c1-12-5(11)9-8-4(10)7-3-2-6/h2-3H2,1H3,(H,7,10)

InChI Key

BWQZQRDVPZJLCH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N=NC(=O)NCCCl

Origin of Product

United States

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